![molecular formula C14H18FNO5S B2988816 Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411220-30-7](/img/structure/B2988816.png)
Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Description
Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimalarial Candidate Development
N-tert-Butyl isoquine (GSK369796) represents a significant advancement in antimalarial drug development. It was rationally designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This novel synthetic quinoline's development involved an optimized chemistry, delivering it in a two-step procedure from cheap and readily available materials, with preclinical studies establishing its pharmacokinetic, toxicity, and safety profiles (O’Neill et al., 2009).
Synthetic Methodologies
Innovative synthetic methods for creating 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, have been developed. One such method involves tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward route to form a C-S bond and quinoline ring in one step (Zhang et al., 2016). Another approach includes the gold-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates, leading to chiral fluorinated isoindoline and isoquinoline derivatives, demonstrating the influence of fluorinated groups on reaction mechanisms (Fustero et al., 2013).
Quinoline and Isoquinoline Derivatives Synthesis
Pd-Catalyzed oxidative carbonylation of (2-alkynyl)benzylideneamine derivatives has been utilized for the versatile synthesis of isoquinolines and isochromenes. This methodology selectively affords isoquinoline derivatives by N-cyclization, highlighting a method for constructing complex heterocyclic structures efficiently (Gabriele et al., 2011).
Chemical Transformations
The chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized compounds illustrate the versatility and reactivity of similar tert-butyl substituted isoquinoline derivatives. These transformations include reactions with maleic anhydride to form specific adducts and subsequent reactions with electrophilic and nucleophilic reagents, showcasing the potential of these compounds in synthetic organic chemistry (Moskalenko & Boev, 2014).
Applications in Organic Electronics
The development of efficient guest/host fluorescent energy transfer pairs based on the naphthalimide skeleton for application in organic light-emitting diodes (OLEDs) demonstrates the application of related compounds in material science. These pairs, due to their structural similarity, exhibit high energy-transfer efficiency, significantly enhancing the performance of heavily-doped red OLEDs (Wang et al., 2014).
properties
IUPAC Name |
tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)21-22(15,18)19/h4-6H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZQTNMJBOENPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
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